Lipophilicity Modulation: XLogP3 of 1.8 Places the 4-Chloro Analog at the Optimal Midpoint Between Non-Halogenated (1.6) and 4-Bromo (1.9) Derivatives
[4-Chloro-2-(dimethylamino)phenyl]methanol displays a computed XLogP3 of 1.8 [1], positioning it between the non-halogenated analog [2-(dimethylamino)phenyl]methanol (XLogP3 = 1.6) [2] and the 4-bromo derivative (XLogP3 = 1.9) [3]. This incremental lipophilicity increase of +0.2 log units over the non-halogenated analog can significantly influence membrane permeability and pharmacokinetic properties, while avoiding the synthetic instability and higher cost associated with the bromo analog.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | [2-(Dimethylamino)phenyl]methanol: XLogP3 = 1.6; [4-Bromo-2-(dimethylamino)phenyl]methanol: XLogP3 = 1.9 |
| Quantified Difference | +0.2 vs. non-halogenated; -0.1 vs. 4-bromo analog |
| Conditions | XLogP3 3.0 algorithm (PubChem 2024–2025 release) |
Why This Matters
In CNS drug discovery, lipophilicity within the range of 1–3 is considered optimal for blood-brain barrier penetration; the intermediate XLogP3 of 1.8 provides a tunable starting point for SAR exploration that cannot be replicated by the non-halogenated or bromo analogs.
- [1] PubChem. Compound Summary for CID 13021744, [4-Chloro-2-(dimethylamino)phenyl]methanol. National Center for Biotechnology Information (2024). View Source
- [2] PubChem. Compound Summary for CID 138325, Benzenemethanol, 2-(dimethylamino)-. National Center for Biotechnology Information (2025). View Source
- [3] PubChem. Compound Summary for CID 43365045, [4-Bromo-2-(dimethylamino)phenyl]methanol. National Center for Biotechnology Information (2024). View Source
